molecular formula C7H14O7 B15093740 2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol

2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No.: B15093740
M. Wt: 210.18 g/mol
InChI Key: HAIWUXASLYEWLM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannoheptulose can be synthesized through the transformation of D-glycero-D-galactoheptose using dicyclohexylcarbodiimide as a transformation reagent. This method yields a higher amount of D-Mannoheptulose (~60%) compared to other methods .

Industrial Production Methods: While specific industrial production methods for D-Mannoheptulose are not extensively documented, the synthesis typically involves the use of advanced organic synthesis techniques and reagents to ensure high purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: D-Mannoheptulose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions include heptonic acids, heptitols, and various substituted heptoses, depending on the reaction conditions and reagents used .

Scientific Research Applications

D-Mannoheptulose has a wide range of applications in scientific research:

Mechanism of Action

D-Mannoheptulose exerts its effects primarily by inhibiting hexokinase, the enzyme responsible for the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. By blocking this enzyme, D-Mannoheptulose prevents the breakdown of glucose, leading to reduced ATP production and altered cellular metabolism. This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .

Comparison with Similar Compounds

    D-Glucose: A common six-carbon sugar involved in glycolysis.

    D-Fructose: Another six-carbon sugar that enters glycolysis after conversion to fructose-6-phosphate.

    D-Galactose: A six-carbon sugar that is converted to glucose-6-phosphate before entering glycolysis.

Uniqueness of D-Mannoheptulose: D-Mannoheptulose is unique due to its seven-carbon structure and its specific inhibition of hexokinase. Unlike other sugars, it does not undergo glycolysis, making it a valuable tool for studying glucose metabolism and developing therapeutic strategies targeting glycolysis .

Properties

IUPAC Name

2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIWUXASLYEWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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